Ganoderic acid GS-1

HIV-1 protease Antiviral Triterpenoid

Ganoderic acid GS-1 (CAS 1206781-64-7) is a highly oxygenated lanostane-type triterpenoid isolated from Ganoderma sinense, with a molecular weight of 498.65 g/mol and empirical formula C₃₀H₄₂O₆. It is a structural derivative of the triterpene scaffold.

Molecular Formula C30H42O6
Molecular Weight 498.6 g/mol
Cat. No. B12401366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderic acid GS-1
Molecular FormulaC30H42O6
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C
InChIInChI=1S/C30H42O6/c1-16(9-8-10-17(2)26(35)36)18-13-23(34)30(7)25-19(31)14-21-27(3,4)22(33)11-12-28(21,5)24(25)20(32)15-29(18,30)6/h10,16,18-19,21,31H,8-9,11-15H2,1-7H3,(H,35,36)/b17-10+/t16-,18-,19+,21+,28+,29-,30+/m1/s1
InChIKeyAMQGNLQZSMPDGV-DUUWRNHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ganoderic Acid GS-1: Procurement-Ready Triterpenoid for Anti-HIV and Cancer Target Research


Ganoderic acid GS-1 (CAS 1206781-64-7) is a highly oxygenated lanostane-type triterpenoid [1] isolated from Ganoderma sinense, with a molecular weight of 498.65 g/mol and empirical formula C₃₀H₄₂O₆ [2]. It is a structural derivative of the triterpene scaffold [3]. As a specialized secondary metabolite, it serves as a standard tool compound for anti-HIV-1 protease screening and computational anticancer target validation, with documented activity across multiple experimental systems.

Why Not All Ganoderic Acids Are Interchangeable: Substitution Risks for Ganoderic Acid GS-1


The ganoderic acid (GA) class encompasses structurally diverse triterpenoids with divergent pharmacological profiles. Structural variations, particularly in hydroxylation and side-chain oxidation, directly translate into distinct target binding and potency. For instance, while GA-GS-1 exhibits moderate anti-HIV-1 protease activity (IC₅₀ = 58 µM) [1], its close analog GA-GS-2 demonstrates substantially higher potency (IC₅₀ 20–40 µM) [1] in the same assay. Conversely, GA-GS-1 shows favorable in silico binding to DNA topoisomerase IIβ, whereas other GAs, like GA-DM, exhibit weaker binding energies [2]. Generic substitution without structural verification risks experimental inconsistency, misleading dose-response data, and compromised target engagement. The following evidence sections detail exactly where GA-GS-1 diverges quantitatively from its closest analogs and why this matters for experimental design and procurement.

Ganoderic Acid GS-1: Head-to-Head Quantitative Differentiation Data


Anti-HIV-1 Protease Potency: Ganoderic Acid GS-1 vs. Ganoderic Acid GS-2

In a direct head-to-head comparison, ganoderic acid GS-1 inhibits HIV-1 protease with an IC₅₀ of 58 µM. This is notably less potent than its close structural analog ganoderic acid GS-2, which exhibits an IC₅₀ in the range of 20–40 µM under identical assay conditions [1]. This 1.5- to 3-fold difference in potency has direct implications for dose selection in cell-based antiviral assays.

HIV-1 protease Antiviral Triterpenoid

DNA Topoisomerase IIβ Binding Energy: Ganoderic Acid GS-1 vs. Ganoderic Acid DM

In a molecular docking study of 50 ganoderic acid derivatives against the human DNA topoisomerase IIβ complex (PDB ID:3QX3), ganoderic acid GS-1 exhibited the highest binding affinity among the series, with a calculated binding energy of -10.5 kcal/mol [1]. By comparison, ganoderic acid DM, another analog flagged as suitable, demonstrated a lower binding energy of -9.67 kcal/mol [1]. This 0.83 kcal/mol difference suggests a more favorable thermodynamic interaction for GS-1 at the active site.

DNA Topoisomerase IIβ Molecular docking Anticancer

In Silico Pharmacokinetic and Toxicity Profile: Ganoderic Acid GS-1 vs. Ganoderic Acid A and DM

Computational ADME and toxicity profiling of the 50-compound ganoderic acid series identified GS-1, along with ganoderic acids A and DM, as having 'appropriate pharmacokinetic profiles' and no predicted toxicity effects [1]. While the study does not provide raw numerical parameters for each compound, the collective classification of GS-1 into this top-tier subset distinguishes it from the majority of ganoderic acid analogs that were eliminated based on unfavorable in silico PK/tox properties [1]. This qualitative ranking supports GS-1's prioritization for subsequent in vitro validation.

ADME Drug-likeness Toxicity prediction

Anti-HIV-1 Protease Activity: Ganoderic Acid GS-1 vs. Ganoderiol F and 20-Hydroxylucidenic Acid N

Within the same study that isolated GS-1 from G. sinense, ganoderiol F and 20-hydroxylucidenic acid N were also evaluated for HIV-1 protease inhibition. Both compounds displayed IC₅₀ values in the 20–40 µM range, comparable to GS-2 and more potent than GS-1 (58 µM) [1]. This positions GS-1 as a structurally distinct, moderately active member within the G. sinense-derived triterpenoid panel, offering a different potency baseline for comparative antiviral assays.

HIV-1 protease Antiviral Ganoderma sinense

Ganoderic Acid GS-1: Evidence-Backed Experimental Scenarios for Procurement


HIV-1 Protease Inhibitor Screening and SAR Studies

GS-1's well-characterized IC₅₀ of 58 µM against HIV-1 protease [1] makes it a reliable standard for biochemical assay calibration and for benchmarking novel inhibitors. Its moderate potency, relative to more potent analogs like GS-2 (IC₅₀ 20–40 µM) [1], renders it suitable as a control compound in dose-response assays where a partial inhibition window is desired, or as a starting point for medicinal chemistry optimization aimed at improving target engagement.

Computational Anticancer Drug Discovery Targeting DNA Topoisomerase IIβ

GS-1's exceptional binding energy (-10.5 kcal/mol) to the DNA topoisomerase IIβ complex [1] and its favorable in silico ADME/tox profile [2] position it as a high-priority virtual screening hit. Procurement is warranted for in vitro validation of docking predictions, including enzyme inhibition assays and cell-based cytotoxicity studies in cancer lines. The compound's structural interaction with key residues (Met782, DC-8, DC-11, DA-12) [2] provides a concrete basis for structure-guided lead optimization.

Comparative Triterpenoid Panel Assembly for Target Deconvolution

GS-1 is an essential component of a structurally diverse panel of Ganoderma-derived triterpenoids. Its unique combination of moderate anti-HIV-1 protease activity [1] and strong predicted binding to topoisomerase IIβ [1] distinguishes it from other GAs like GS-2, DM, or A. Including GS-1 in such panels facilitates target deconvolution studies aimed at identifying the molecular determinants of selective cytotoxicity or antiviral activity within the broader class of lanostane-type triterpenoids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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